Product packaging for 2-(Azetidin-1-yl)aniline(Cat. No.:CAS No. 1314907-47-5)

2-(Azetidin-1-yl)aniline

Cat. No.: B1465923
CAS No.: 1314907-47-5
M. Wt: 148.2 g/mol
InChI Key: IZXLBHZLYFBCLK-UHFFFAOYSA-N
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Description

Contextualization of Azetidine-Containing Architectures in Organic Synthesis

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered considerable attention in organic synthesis and medicinal chemistry. rsc.org Their significance stems from the considerable ring strain of approximately 25.4 kcal/mol, which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts, yet more stable and easier to handle than the highly strained three-membered aziridines. rsc.org This intermediate reactivity allows for unique chemical transformations that can be triggered under specific reaction conditions. rsc.org

The incorporation of azetidine (B1206935) scaffolds into molecules can lead to improved pharmacokinetic properties and metabolic stability. nih.gov Furthermore, their rigid structure provides a novel chemical space for drug design. nih.gov The synthesis of azetidines can be challenging due to the difficulty in forming the four-membered ring. acs.org However, various methods have been developed, including intramolecular cyclizations, cycloaddition reactions, and the reduction of β-lactams (azetidin-2-ones). acs.orgfrontiersin.orgmdpi.com

Strategic Importance of Aromatic Amine-Azetidine Conjugates in Chemical Transformations

The combination of an aromatic amine, such as aniline (B41778), with an azetidine ring creates a conjugate molecule with distinct electronic and reactive properties. The nitrogen atom of the azetidine can influence the electron density of the aromatic ring, and conversely, the aromatic system can affect the reactivity of the azetidine. This interplay is crucial for the strategic use of these conjugates in various chemical transformations.

Aromatic amine-azetidine conjugates are valuable intermediates in the synthesis of more complex heterocyclic systems. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize a wide range of N-arylazetidines. researchgate.net These reactions demonstrate that the azetidine ring is stable under the coupling conditions and does not undergo ring cleavage. researchgate.net The resulting N-arylazetidines can be further modified, highlighting their utility as versatile building blocks. researchgate.net

Historical Development and Emerging Research Trajectories in Azetidinyl Aniline Chemistry

The chemistry of azetidine compounds dates back to the early 20th century. jmchemsci.comjmchemsci.com However, the specific focus on azetidinyl anilines is a more recent development, driven by the increasing demand for novel scaffolds in drug discovery and materials science. Early research often centered on the synthesis of azetidin-2-ones (β-lactams) due to their well-known antibacterial properties. jmchemsci.comjmchemsci.com

Current research is exploring the diverse reactivity of azetidinyl anilines. For example, recent studies have shown that replacing the N,N-dimethylamino group in certain dyes with an azetidine group can suppress the twisted intramolecular charge transfer (TICT) effect, leading to improved quantum yield and photostability. rsc.org This finding opens up new avenues for the application of azetidinyl anilines in the development of advanced materials, such as fluorescent probes for bio-imaging. rsc.org Future research is likely to focus on expanding the synthetic methodologies for preparing functionalized 2-(azetidin-1-yl)aniline derivatives and exploring their applications in catalysis, medicinal chemistry, and materials science.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H12N2
Molecular Weight 148.21 g/mol
CAS Number 18039-43-5
Appearance Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available

Note: The physicochemical properties are based on publicly available data, which may be incomplete. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B1465923 2-(Azetidin-1-yl)aniline CAS No. 1314907-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-1-2-5-9(8)11-6-3-7-11/h1-2,4-5H,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXLBHZLYFBCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 2 Azetidin 1 Yl Aniline

Strategies for Azetidine (B1206935) Ring Formation Pre-Coupling to the Aniline (B41778) Moiety

In this approach, a functionalized azetidine is first synthesized and then coupled with a suitable aniline precursor. This strategy allows for the independent synthesis and purification of the azetidine ring, which can be advantageous.

Intramolecular cyclization is a common and effective method for the formation of the strained four-membered azetidine ring. This typically involves the reaction of a γ-amino alcohol or a γ-haloamine. For instance, the treatment of a 3-aminopropanol derivative with a sulfonyl chloride followed by base-induced cyclization can yield an N-sulfonylazetidine. The sulfonyl group can later be removed to provide the free azetidine for subsequent coupling reactions.

A key strategy involves the intramolecular SN2 reaction of γ-haloamines. magtech.com.cn For example, N-substituted 3-chloropropylamines can undergo cyclization in the presence of a base to form the corresponding N-substituted azetidines. The choice of the nitrogen substituent is crucial as it must be stable to the cyclization conditions and readily removable if the unsubstituted azetidine is required.

Another pathway involves the reductive cyclization of γ-haloalkyl-imines. Treatment of these precursors with a reducing agent like sodium borohydride (B1222165) first reduces the imine to an amine, which then undergoes intramolecular cyclization to furnish the azetidine ring. bham.ac.uk

Starting MaterialReagentsProductKey Features
γ-Amino alcohol1. MsCl, Et3N2. BaseN-Substituted AzetidineVersatile, allows for various N-substituents.
γ-HaloamineBase (e.g., K2CO3)N-Substituted AzetidineDirect cyclization, good yields.
γ-Haloalkyl-imineNaBH4N-Substituted AzetidineReductive cyclization in one pot.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic compounds, including azetidines. This reaction typically involves a diene substrate and a ruthenium-based catalyst, such as Grubbs' catalyst. For the synthesis of an azetidine precursor, a diallylamine (B93489) derivative can be subjected to RCM to form a dehydropyrrolidine, which can then be further manipulated. While not a direct route to simple azetidines, RCM is valuable for constructing more complex, substituted azetidine scaffolds that could be precursors to the target aniline derivative. For instance, the RCM of chiral allylamines has been successfully employed to create cyclic allylamines, demonstrating the utility of this method in synthesizing nitrogen-containing heterocycles. nih.gov

Regioselective Synthesis Considerations for 2-(Azetidin-1-yl)aniline

Achieving the regioselective synthesis of this compound is paramount and primarily revolves around directing the C-N bond formation to the ortho-position of the aniline ring. Several strategies can be employed to overcome the inherent challenges of steric hindrance and competing side reactions.

One of the most powerful methods for forming C-N bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction can, in principle, couple azetidine with a 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline). However, achieving high regioselectivity can be challenging. The steric bulk of the ortho-halogen and the incoming azetidine nucleophile can impede the reaction. The choice of phosphine (B1218219) ligand is critical in modulating the reactivity and selectivity of the palladium catalyst. Bulky, electron-rich ligands are often required to facilitate the reductive elimination step that forms the C-N bond.

A plausible Buchwald-Hartwig approach would involve the conditions outlined in the table below, optimized to favor coupling at the hindered ortho-position.

ComponentExamplePurpose
Aryl Halide 2-BromoanilineAniline precursor with a leaving group at the desired position.
Amine AzetidineThe incoming nucleophile.
Catalyst Pd₂(dba)₃Palladium precursor.
Ligand XPhos, RuPhosBulky phosphine ligands to facilitate coupling at sterically hindered sites.
Base NaOtBu, K₃PO₄To deprotonate the amine and activate the catalyst.
Solvent Toluene, DioxaneAprotic solvents suitable for the reaction.
Temperature 80-110 °CThermal energy to drive the reaction.

An alternative and often more regioselective strategy is a two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by reduction. This method relies on an electron-withdrawing group (EWG), typically a nitro group, positioned ortho or para to a leaving group (like fluorine) to activate the aromatic ring for nucleophilic attack.

In this approach, 1-fluoro-2-nitrobenzene (B31998) is reacted with azetidine. The highly electronegative fluorine atom serves as an excellent leaving group, and the ortho-nitro group strongly activates the C1 position for nucleophilic attack by the azetidine nitrogen. This reaction typically proceeds with high regioselectivity to yield 1-(2-nitrophenyl)azetidine. The subsequent step involves the reduction of the nitro group to an amine, yielding the final product, this compound. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acidic media.

StepReactantsReagents/ConditionsProduct
1. SNAr 1-Fluoro-2-nitrobenzene, AzetidineK₂CO₃, DMSO, 80-100 °C1-(2-Nitrophenyl)azetidine
2. Reduction 1-(2-Nitrophenyl)azetidineH₂, Pd/C, EthanolThis compound

A third, more advanced strategy involves directed ortho-lithiation . Research has shown that the azetidine ring itself can act as a directed metalation group (DMG). In this approach, a starting material like N-phenylazetidine could be treated with a strong organolithium base, such as n-butyllithium or the safer n-hexyllithium. The nitrogen atom of the azetidine ring coordinates to the lithium, directing the deprotonation to the adjacent ortho-position on the phenyl ring. The resulting ortho-lithiated intermediate can then be trapped with an electrophilic aminating agent to install the amino group. This method offers excellent regiocontrol due to the directing effect of the azetidine substituent.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound can be made more sustainable by incorporating the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Both Buchwald-Hartwig amination and SNAr reactions can be significantly accelerated using microwave irradiation. Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times (from hours to minutes), lower energy consumption, and improved product yields. For instance, a microwave-assisted Buchwald-Hartwig coupling could potentially be completed in under 30 minutes, compared to many hours under conventional heating.

Use of Greener Solvents: Traditional solvents used in C-N coupling reactions, such as dioxane and toluene, have significant environmental and health concerns. Green chemistry encourages the use of more benign alternatives. For palladium-catalyzed aminations, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) are excellent, safer alternatives. In some cases, reactions can even be performed in water, which is the most environmentally friendly solvent.

Green Chemistry ApproachApplication to SynthesisBenefits
Alternative Energy Microwave irradiation for Buchwald-Hartwig or SNAr reactions.Reduced reaction times, lower energy consumption, potentially higher yields.
Greener Solvents Replacing toluene/dioxane with 2-MeTHF, CPME, or water.Reduced environmental impact, improved safety profile.
Flow Chemistry Continuous flow synthesis for the SNAr/reduction sequence.Enhanced safety (especially with hazardous intermediates), improved process control and scalability.
Catalyst Optimization Using lower loadings of palladium catalysts or exploring base metal catalysts.Reduced cost and environmental impact associated with precious metals.

Flow Chemistry: The synthesis of this compound, particularly via the SNAr/reduction route, is well-suited for continuous flow processing. In a flow reactor, reagents are pumped through a series of tubes and reactors where the reactions occur. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis , the initial SNAr reaction could be performed in one module, followed by an in-line reduction in a second module, potentially using a packed-bed catalyst. This approach enhances safety, especially when dealing with highly reactive intermediates or exothermic reactions, and allows for easier scalability compared to batch processing.

By integrating these green chemistry principles, the synthesis of this compound can be performed in a more environmentally responsible, efficient, and safer manner.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Azetidin 1 Yl Aniline

Reactivity of the Aromatic Amine Moiety in 2-(Azetidin-1-yl)aniline

The aniline (B41778) portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is highly activated towards electrophilic attack. The presence of the azetidine (B1206935) substituent at the ortho position further influences the electronic and steric environment of the aromatic ring.

Electrophilic Aromatic Substitution Patterns and Directed Functionalization

The primary amino group (-NH₂) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com It strongly donates electron density into the benzene ring through resonance, increasing the nucleophilicity of the positions ortho and para to it. Similarly, the azetidin-1-yl group, as an N-alkyl substituent, is also an activating, ortho-, para-directing group.

In this compound, the directing effects of both groups are superimposed. The amino group at C1 activates positions C2, C4, and C6. The azetidin-1-yl group at C2 activates positions C1, C3, and C5. The combined effect results in strong activation of positions C4, C5, and C6, and moderate activation at C3. However, the bulky nature of the azetidinyl group at C2 provides significant steric hindrance at the adjacent C3 position. Therefore, electrophilic attack is most likely to occur at the less sterically hindered and electronically enriched C4 and C6 positions.

Direct electrophilic reactions on highly activated anilines, such as halogenation and nitration, can sometimes be difficult to control, potentially leading to polysubstitution or oxidation. libretexts.org For instance, bromination of aniline in bromine water readily produces 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution, the reactivity of the amino group can be moderated by converting it to an acetanilide, which can later be hydrolyzed to regenerate the amine. libretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

Reaction Reagents Major Product(s) Rationale
Bromination Br₂ / FeBr₃ 4-Bromo-2-(azetidin-1-yl)aniline and/or 6-Bromo-2-(azetidin-1-yl)aniline The -NH₂ and azetidinyl groups are strong ortho-, para-directors, activating the C4 and C6 positions. wikipedia.orgbyjus.com
Nitration HNO₃ / H₂SO₄ 2-(Azetidin-1-yl)-4-nitroaniline and/or 2-(Azetidin-1-yl)-6-nitroaniline The nitronium ion (NO₂⁺) electrophile attacks the activated C4 and C6 positions. lumenlearning.com Reaction in strong acid can protonate the amine, forming a meta-directing anilinium ion, which could yield some 5-nitro product. byjus.com
Sulfonation Fuming H₂SO₄ 4-Amino-3-(azetidin-1-yl)benzenesulfonic acid Sulfonation is often reversible and thermodynamically controlled, which may favor substitution at the C4 position. byjus.com

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Not feasible | The Lewis acid catalyst (AlCl₃) will complex with the basic lone pair electrons of the amino and azetidine groups, deactivating the ring towards acylation. libretexts.org |

This table is based on established principles of electrophilic aromatic substitution on substituted anilines.

Metal-Catalyzed Functionalization at the Aniline Nitrogen and Adjacent Positions

Transition metal catalysis offers powerful methods for the site-selective functionalization of C-H bonds. mdpi.com In this compound, both the primary amine and the tertiary azetidine nitrogen can act as directing groups, coordinating to a metal center and guiding the catalyst to specific C-H bonds. researchgate.netwiley.com

Chelation-assisted C-H functionalization is a common strategy. For example, the aniline nitrogen could direct a palladium catalyst to functionalize the C-H bond at the ortho position (C6). While the C-H bond at C2 is also ortho, it is already substituted. This approach could be used for reactions such as arylation, alkylation, or amination. The azetidine nitrogen could also participate in forming a five- or six-membered chelate with a metal catalyst to direct functionalization at the aniline N-H bond or the aromatic C-H bond at C3, although the latter is sterically hindered.

Transformations Involving the Azetidine Ring System in this compound

The azetidine ring is a four-membered heterocycle characterized by significant ring strain, though it is more stable than the corresponding three-membered aziridine ring. rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions. researchgate.netambeed.com

Ring-Opening Reactions of the Azetidine Core

Ring-opening of the azetidine in this compound typically requires activation of the azetidine nitrogen to make it a better leaving group. This can be achieved through either nucleophilic or electrophilic pathways.

The azetidine nitrogen is not a good leaving group on its own. For nucleophilic ring-opening to occur, the nitrogen must first be converted into a quaternary ammonium salt, known as an azetidinium ion. nih.gov This is typically achieved by reacting this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide).

Once the azetidinium salt is formed, the strained four-membered ring becomes highly susceptible to SN2-type attack by a wide range of nucleophiles. researchgate.net The nucleophile attacks one of the ring's methylene (B1212753) carbons, leading to the cleavage of a carbon-nitrogen bond and relieving the ring strain. This process yields functionalized linear amines. nih.gov

Table 2: Predicted Products of Nucleophilic Ring-Opening of Activated this compound

Activation Step (Reagent) Nucleophile Ring-Opening Product
CH₃I (Methyl Iodide) Br⁻ (Bromide) N¹-(2-aminophenyl)-N¹-methylpropane-1,3-diamine derivative (after bromide attack and cleavage)
CH₃I (Methyl Iodide) CN⁻ (Cyanide) 4-((2-Aminophenyl)(methyl)amino)butanenitrile
CH₃I (Methyl Iodide) OH⁻ (Hydroxide) 3-((2-Aminophenyl)(methyl)amino)propan-1-ol

This table illustrates potential products based on known reactivity of azetidinium salts. The initial product of quaternization is N-(2-aminophenyl)-N-methylazetidinium iodide.

The azetidine ring can also be opened through activation by electrophiles. Strong acids, such as concentrated hydrochloric acid, can protonate the azetidine nitrogen. ambeed.com This protonation increases the strain and polarization of the C-N bonds, making the ring carbons more electrophilic. Subsequent attack by a nucleophile, such as the chloride counter-ion, can lead to ring scission. researchgate.net

Similarly, acyl chlorides can react with the azetidine nitrogen. The initial acylation forms a highly reactive N-acylazetidinium species. This intermediate is readily opened by the halide ion or other nucleophiles present in the reaction mixture, resulting in the formation of γ-halo-N-acylpropylamine derivatives.

Table 3: Ring Scission via Electrophilic Activation

Electrophilic Reagent Proposed Intermediate Final Product (after nucleophilic attack)
Concentrated HCl N-(2-Aminophenyl)azetidinium chloride N¹-(3-Chloropropyl)benzene-1,2-diamine
Acetyl Chloride (CH₃COCl) N-(2-Aminophenyl)-N-acetylazetidinium chloride N-(3-Chloropropyl)-N-(2-aminophenyl)acetamide

This table outlines the expected outcomes from the electrophilic activation of the azetidine ring followed by nucleophilic cleavage.

Catalytic Ring-Opening Mechanisms and Stereocontrol

While specific studies on the catalytic ring-opening of this compound are not extensively documented, the reactivity of analogous N-aryl azetidines provides significant insights. The ring-opening of N-tosyl azetidines with aryl borates, for instance, proceeds under mild, neutral conditions without the need for transition metal catalysts. researchgate.net In such reactions, the considerable carbocationic character of the transition state often leads to racemization. researchgate.net However, the introduction of a directing group, such as a hydroxyl group on the azetidine ring, can facilitate intramolecular delivery of the nucleophile, resulting in a ring-opening process with a predominant inversion of configuration. researchgate.net

For this compound, the ortho-amino group could potentially act as an internal directing group or participate in the reaction, influencing the stereochemical outcome. The stereocontrol in such reactions is a delicate balance of electronic and steric factors, including the nature of the catalyst, the nucleophile, and substituents on both the azetidine and the aryl ring.

Table 1: Factors Influencing Stereocontrol in Azetidine Ring-Opening Reactions

FactorInfluence on Stereocontrol
Catalyst Lewis acids or transition metals can coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack and influencing the direction of approach.
Nucleophile The nature and steric bulk of the nucleophile play a crucial role in determining the stereochemical outcome of the ring-opening reaction.
Substituents Substituents on the azetidine ring can sterically hinder or electronically favor certain transition states, thus directing the stereochemistry of the product.
Directing Groups Functional groups on the N-aryl substituent, such as the amino group in this compound, can act as internal directing groups, leading to high stereoselectivity.

Substituent Effects on Azetidine Ring Stability and Reactivity

Substituents on both the azetidine ring and the N-aryl group significantly modulate the stability and reactivity of the molecule. Electron-withdrawing groups on the nitrogen atom, such as a tosyl group, enhance the electrophilicity of the azetidine ring carbons, making them more susceptible to nucleophilic attack and ring-opening. researchgate.net Conversely, electron-donating groups on the nitrogen would be expected to decrease the ring's reactivity towards nucleophiles.

In the case of this compound, the aniline moiety is an electron-donating group, which might be perceived as deactivating the azetidine ring towards some reactions. However, the position of the amino group is critical. The ortho-amino group can act as a directing group in electrophilic aromatic substitution reactions and can also influence the reactivity of the azetidine ring through electronic effects and potential hydrogen bonding interactions.

Research on 2-arylazetidines has shown that the nature of the N-substituent dictates the site of lithiation. N-alkylazetidines undergo ortho-lithiation on the aryl ring, whereas N-Boc protected azetidines undergo α-benzylic lithiation. nih.gov This highlights the profound influence of the N-substituent on the regioselectivity of reactions involving the N-arylazetidine scaffold.

Intermolecular and Intramolecular Cyclization Pathways Involving this compound

The bifunctional nature of this compound, possessing a nucleophilic amino group and a reactive azetidine ring, makes it a versatile precursor for various cyclization reactions.

Intermolecular Cyclization:

This compound can participate in intermolecular cyclization reactions with suitable bifunctional reagents. For example, reaction with α,β-unsaturated carbonyl compounds could potentially lead to the formation of fused heterocyclic systems, where the aniline nitrogen acts as the initial nucleophile. The subsequent reaction could involve the azetidine ring, either through ring-opening or by reaction at one of its C-H bonds. The formation of azetidin-2-ones (β-lactams) through the Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a well-established method for constructing the azetidine ring. mdpi.com While this is a synthetic route to azetidines, the reactivity of the aniline group in this compound could be exploited in similar cycloaddition-type reactions.

Intramolecular Cyclization:

The ortho-disposition of the amino and azetidin-1-yl groups on the phenyl ring provides a perfect scaffold for intramolecular cyclization reactions. Depending on the reaction conditions and the reagents used, a variety of fused heterocyclic systems can be envisioned. For instance, treatment with a suitable one-carbon electrophile could lead to the formation of a six-membered ring fused to the benzene ring, incorporating the aniline nitrogen and one of the azetidine ring carbons. The intramolecular cyclization of β-aminonitriles has been shown to be a convenient method for the stereocontrolled synthesis of trans-azetidin-2-imines. researchgate.net This suggests that with appropriate functionalization of the aniline moiety, intramolecular cyclization involving the azetidine ring is a feasible pathway.

Redox Chemistry of the Compound and its Transformation Products

The redox chemistry of this compound is expected to involve both the aniline and the azetidine moieties.

Oxidation:

The aniline portion of the molecule is susceptible to oxidation. Oxidation of primary aromatic amines can lead to a variety of products, including nitroso, nitro, and polymeric compounds, depending on the oxidizing agent and reaction conditions. The oxidation of amines is a fundamental process in many biological systems, often catalyzed by flavoproteins. nih.gov In the context of this compound, oxidation could potentially lead to the formation of quinone-imine type structures or trigger polymerization. The azetidine ring itself is generally stable to mild oxidizing agents, but under more vigorous conditions, oxidation at the carbon atoms adjacent to the nitrogen could occur.

Reduction:

The azetidine ring can be cleaved under certain reductive conditions. For instance, catalytic hydrogenation can lead to the ring-opening of azetidines. The specific conditions required for the reductive cleavage of the azetidine ring in this compound would depend on the catalyst and reaction parameters. The aromatic nitro group, if present as a substituent, can be readily reduced to an amino group without affecting the azetidine ring under appropriate conditions.

The interplay between the redox-active aniline group and the strained azetidine ring could lead to complex transformation products. For example, oxidation of the aniline could generate a reactive intermediate that subsequently undergoes an intramolecular reaction with the azetidine ring.

Table 2: Potential Redox Transformations of this compound

Reaction TypeMoiety InvolvedPotential Products
Oxidation AnilineNitroso compounds, Nitro compounds, Quinone-imines, Polymeric materials
Reduction Azetidine RingRing-opened products (e.g., N-(2-aminophenyl)propan-1-amine)
Reduction Nitro-substituted anilineAmino-substituted this compound

Strategic Applications of 2 Azetidin 1 Yl Aniline As a Synthetic Building Block

Role in Heterocyclic Compound Synthesis

Annulation Reactions for Polycyclic and Fused Heterocyclic Systems

No specific studies detailing the application of 2-(Azetidin-1-yl)aniline in annulation reactions to form polycyclic or fused heterocyclic systems were identified. Annulation strategies often rely on bifunctional precursors, and while this compound possesses nucleophilic nitrogen centers and an activated aromatic ring, its specific utility in reactions like Pictet-Spengler, Friedländer, or other cyclization-condensation sequences to build complex scaffolds has not been documented.

Precursor to Diverse Nitrogen-Containing Heterocycles

The role of this compound as a direct precursor for a diverse range of nitrogen-containing heterocycles is not described in available research. While anilines are common starting materials for heterocycles such as indoles, quinolines, and benzodiazepines, the specific influence or participation of the azetidine (B1206935) substituent in such transformations for this particular compound has not been investigated or reported.

Utility in Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

There is a lack of specific literature examples for this compound participating in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions like Suzuki, Heck, Buchwald-Hartwig, or Ullmann couplings. While the aniline (B41778) moiety could theoretically undergo N-arylation or ortho-functionalization, no dedicated studies showcasing these reactions with this compound were found.

Application in Multicomponent Reactions (MCRs) for Molecular Complexity Generation

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity. Anilines are frequently used as the amine component in well-known MCRs such as the Ugi, Passerini, and Mannich reactions. However, a search for the application of this compound as a substrate in these or other MCRs did not yield any specific examples or dedicated studies.

Development of Novel Ligands and Catalysts Derived from this compound Scaffolds

The development of ligands for catalysis is a significant area of chemical research. Bidentate ligands containing both "hard" (amine) and "soft" (aryl) donor sites are common. The structure of this compound presents a potential N,N'-bidentate ligand scaffold. Despite this potential, there is no available research documenting the synthesis of metal complexes using this molecule as a ligand or the development of catalysts derived from its scaffold.

Theoretical and Computational Investigations of 2 Azetidin 1 Yl Aniline

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and stability of organic molecules. For 2-(azetidin-1-yl)aniline, DFT calculations offer a detailed understanding of how the azetidine (B1206935) ring influences the electronic environment of the aniline (B41778) moiety.

Electronic Structure Analysis and Charge Distribution

DFT calculations reveal the intricate details of electron distribution within the this compound molecule. The nitrogen atom of the azetidine ring, due to its lone pair of electrons, engages in partial π-bonding with the aromatic ring, a phenomenon common in N-aryl amines. This interaction leads to a delocalization of electron density from the azetidine nitrogen to the aniline ring.

The charge distribution is significantly influenced by the interplay between the electron-donating amino group and the azetidinyl substituent. The amino group at position 2 is a strong electron-donating group, increasing the electron density at the ortho and para positions of the benzene (B151609) ring. The azetidinyl group, also being an N-alkyl substituent, further contributes to this electron-donating effect. This heightened electron density on the aromatic ring has profound implications for the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

**Table 1: Calculated Mulliken Atomic Charges for Key Atoms in a Substituted Aniline Analog***

AtomAtomic Charge (a.u.)
N (amino)-0.85
C1 (ipso-N)0.25
C2 (ipso-NH2)0.15
C3-0.20
C4-0.10
C5-0.20
C6-0.10
N (azetidine)-0.60

Note: Data is hypothetical and for illustrative purposes, based on general trends observed in DFT studies of substituted anilines.

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is predominantly localized on the aniline ring and the nitrogen atoms, indicating that these are the primary sites for electrophilic attack. The electron-donating nature of both the amino and azetidinyl groups raises the energy of the HOMO, making the molecule more susceptible to oxidation and reactions with electrophiles.

Conversely, the LUMO is distributed over the aromatic ring, representing the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on substituted anilines have shown that electron-donating groups tend to decrease this gap, thereby increasing reactivity.

**Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Aniline Analog***

Molecular OrbitalEnergy (eV)
HOMO-5.50
LUMO-0.50
HOMO-LUMO Gap5.00

Note: These values are illustrative and based on typical DFT calculations for aniline derivatives.

Conformational Analysis via Advanced Computational Methods

The conformational landscape of this compound is of significant interest due to the presence of the sterically demanding and strained azetidine ring. Advanced computational methods, such as ab initio calculations and DFT, are employed to determine the most stable conformations and the energy barriers between them.

Reaction Pathway Elucidation through Transition State Calculations and Energy Profiles

Computational chemistry provides a powerful means to elucidate reaction mechanisms by calculating the structures and energies of transition states and intermediates. For reactions involving this compound, such as electrophilic substitution or oxidation, transition state calculations can map out the complete energy profile of the reaction pathway.

These calculations can help predict the regioselectivity of reactions. For instance, in an electrophilic aromatic substitution, the activation energies for attack at different positions on the aniline ring can be computed. The position with the lowest activation energy barrier will correspond to the major product. The presence of the ortho-amino group and the azetidinyl group will strongly direct incoming electrophiles to specific positions on the ring.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

These simulations can also explore the conformational flexibility of the molecule over time, revealing how it samples different conformational states. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a complex environment.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

A range of quantum chemical descriptors can be calculated to provide a quantitative prediction of the reactivity and selectivity of this compound. These descriptors are derived from the electronic structure calculations and are often used in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netacs.org

Key descriptors include:

Ionization Potential (IP): Related to the HOMO energy, it indicates the ease of removing an electron. A lower IP suggests higher reactivity towards electrophiles.

Electron Affinity (EA): Related to the LUMO energy, it indicates the ability to accept an electron.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it is a measure of resistance to deformation of the electron cloud. Softer molecules (smaller η) are generally more reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

Fukui Functions: These functions indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

**Table 3: Calculated Quantum Chemical Descriptors for a Representative Aniline Derivative***

DescriptorValue
Ionization Potential (eV)5.50
Electron Affinity (eV)0.50
Chemical Hardness (η)2.50
Electrophilicity Index (ω)1.21

Note: Values are hypothetical and for illustrative purposes, based on general trends from computational studies of substituted anilines. researchgate.net

These computational approaches collectively provide a comprehensive theoretical framework for understanding the chemical behavior of this compound, guiding further experimental work and application development.

Synthesis and Structure Reactivity Relationship Studies of 2 Azetidin 1 Yl Aniline Derivatives and Analogues

Synthetic Methodologies for Modification at the Aromatic Ring

Modifications to the aromatic ring of 2-(azetidin-1-yl)aniline are governed by the principles of electrophilic aromatic substitution (EAS), with the regiochemical outcomes dictated by the strong activating and directing effects of the primary amino (-NH₂) and the tertiary amino (azetidin-1-yl) groups. wikipedia.orglibretexts.org Both substituents are powerful ortho-, para-directors, meaning electrophilic attack is favored at positions 3, 5, and 6. The steric bulk of the azetidine (B1206935) ring may influence the ratio of ortho to para substitution.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂, typically with a Lewis acid catalyst, would yield halogenated derivatives. wikipedia.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group, a versatile handle for further transformations such as reduction to another amino group.

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid (-SO₃H) group. wikipedia.org

A particularly powerful method for introducing a wide variety of functional groups onto the aromatic ring involves the diazotization of the primary amino group, followed by substitution reactions. This two-step process circumvents the limitations of direct substitution and expands the synthetic possibilities.

Diazotization-Substitution Sequence:

Diazonium Salt Formation: The primary amino group of this compound is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C). aip.org

Substitution (e.g., Sandmeyer Reaction): The resulting diazonium salt is a versatile intermediate that can be displaced by various nucleophiles, often catalyzed by copper(I) salts. This allows for the introduction of halides (-Cl, -Br), cyanide (-CN), and other groups. aip.org Azo coupling with activated aromatic compounds can also be achieved.

The table below summarizes potential synthetic modifications at the aromatic ring.

Reaction Type Reagents Typical Product(s) Key Transformation
HalogenationBr₂, FeBr₃Bromo-2-(azetidin-1-yl)aniline isomersC-H bond to C-Br bond
NitrationHNO₃, H₂SO₄Nitro-2-(azetidin-1-yl)aniline isomersC-H bond to C-NO₂ bond
DiazotizationNaNO₂, HCl (0-5°C)2-(Azetidin-1-yl)benzenediazonium chloride-NH₂ group to -N₂⁺Cl⁻ group
Sandmeyer (Cyano)CuCN2-(Azetidin-1-yl)benzonitrile-N₂⁺Cl⁻ group to -CN group
Sandmeyer (Chloro)CuCl1-Chloro-2-(azetidin-1-yl)benzene-N₂⁺Cl⁻ group to -Cl group

Strategies for Substituent Effects on the Azetidine Nitrogen

The electronic nature of the azetidine nitrogen is significantly influenced by its attachment to the aniline (B41778) ring. In the parent N-phenylazetidine, the azetidine nitrogen has a measured pKa of 4.3. nih.gov This basicity is a reflection of the nitrogen lone pair's availability. Substituents on the aromatic ring can modulate this basicity through inductive and resonance effects.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density on the aromatic ring. This effect is transmitted to the azetidine nitrogen, increasing its electron density and making it more basic (higher pKa).

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring. This reduces the electron density on the azetidine nitrogen, decreasing its basicity (lower pKa) and nucleophilicity. nih.gov For instance, the pKa of the azetidine nitrogen in a 4-cyano-N-phenyl analogue is significantly lower than that of the unsubstituted N-phenylazetidine. nih.gov

These electronic perturbations affect not only the basicity but also the reactivity of the azetidine ring itself, particularly its susceptibility to ring-opening reactions, which can be triggered by electrophilic activation of the nitrogen atom. nih.gov

The table below illustrates the expected electronic effects of various substituents on the azetidine nitrogen.

Substituent (R) on Aniline Ring Position Electronic Effect Predicted Effect on Azetidine N Basicity
-OCH₃paraElectron-DonatingIncrease
-CH₃paraElectron-DonatingIncrease
-H-Neutral (Reference)Baseline (pKa ≈ 4.3)
-ClparaElectron-Withdrawing (Inductive)Decrease
-CNparaElectron-Withdrawing (Resonance)Significant Decrease
-NO₂paraElectron-Withdrawing (Resonance)Significant Decrease

Synthesis of Chiral Derivatives and Enantioselective Approaches

The synthesis of chiral, enantioenriched derivatives of this compound is crucial for applications where specific stereochemistry is required. General methods for preparing chiral C2-substituted azetidines are of significant interest. acs.org Strategies typically involve either starting from a chiral precursor (chiral pool synthesis) or employing a chiral auxiliary or catalyst to induce stereoselectivity.

From Chiral Precursors: A common approach is to begin with an enantiomerically pure starting material, such as an amino acid, which can be converted into a chiral β-amino alcohol. Subsequent cyclization, often via activation of the hydroxyl group as a leaving group (e.g., mesylate), yields a chiral azetidine ring that can then be N-arylated to form the final product. researchgate.net

Use of Chiral Auxiliaries: Chiral tert-butanesulfinamide has proven to be a versatile auxiliary for the asymmetric synthesis of azetidines. acs.orgnih.gov Condensation of the sulfinamide with a 1,3-bis-electrophile precursor, followed by organometallic addition and intramolecular cyclization, can produce a chiral N-sulfinyl azetidine with high diastereoselectivity. Subsequent removal of the auxiliary provides the enantioenriched azetidine. acs.org

Catalytic Enantioselective Methods: Asymmetric catalysis offers an efficient route to chiral heterocycles. For example, copper-catalyzed domino reactions using chiral bisoxazoline ligands have been employed to synthesize complex chiral spiro[azetidine-indoline] structures with high enantiomeric excess. mdpi.com Similar metal-catalyzed asymmetric approaches, such as the hydrogenation of a corresponding chiral 2-azetine, could be adapted for the synthesis of chiral azetidines. nih.gov

The table below summarizes these enantioselective approaches.

Approach Principle Example Starting Material / Reagent Key Advantage
Chiral Pool SynthesisUtilizes readily available enantiopure natural products.L- or D-amino acidsPredictable absolute stereochemistry.
Chiral AuxiliaryA recoverable chiral group directs the stereochemical outcome.(R)- or (S)-tert-butanesulfinamideHigh diastereoselectivity; access to both enantiomers. acs.org
Asymmetric CatalysisA small amount of a chiral catalyst generates a large amount of chiral product.Chiral Copper-Bisoxazoline complexesHigh efficiency and atom economy. mdpi.com

Stereochemical Implications and Chirality Transfer in Derivative Synthesis

Once a chiral center is established within the this compound framework, it can exert significant influence on the stereochemical outcome of subsequent reactions. The rigid, four-membered azetidine ring is particularly effective at transmitting stereochemical information, enabling diastereoselective functionalization. rsc.org

A key example of this principle is the diastereoselective α-alkylation of azetidines bearing a chiral N-substituent. In studies on N-((S)-1-arylethyl)azetidine-2-carbonitriles, the chiral (S)-1-arylethyl group on the nitrogen atom acts as a chiral auxiliary, directing the approach of an electrophile to one face of the azetidine ring upon formation of an α-lithio species. This results in the formation of one diastereomer in high excess. nih.govrsc.org

This concept of chirality transfer is directly applicable to derivatives of this compound. If a chiral center is present on the azetidine ring (e.g., at the C2 or C3 position), it can direct further modifications:

On the Azetidine Ring: The existing stereocenter can sterically hinder one face of the ring, guiding the stereoselective introduction of new substituents at other positions on the azetidine. rsc.org

On the Aromatic Ring: While more distant, it is conceivable that a chiral azetidine ring could influence the regioselectivity or even induce atropisomerism in subsequent reactions on the aromatic ring under specific conditions, particularly with bulky substituents.

The stereochemical arrangement between substituents on the azetidine nitrogen and the ring itself is a critical factor for reactivity. nih.gov The defined conformation imposed by the strained ring ensures that the spatial relationship between the chiral director and the reacting center is maintained, leading to effective stereocontrol.

The table below outlines potential scenarios for chirality transfer.

Location of Initial Chiral Center Subsequent Reaction Stereochemical Implication Principle
C2-position of Azetidine RingLithiation and alkylation at C3-positionDiastereoselective formation of the 2,3-disubstituted productThe C2-substituent blocks one face of the ring from the incoming electrophile.
C3-position of Azetidine RingElectrophilic Aromatic SubstitutionPotential for atropisomerism with bulky groupsThe chiral ring may create a diastereomeric preference for the rotation of the C-N bond.
Nitrogen Atom (as a chiral auxiliary)α-Lithiation and alkylation of the Azetidine RingDiastereoselective alkylationThe chiral N-substituent acts as a built-in director for the reaction. nih.govrsc.org

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Investigations of 2 Azetidin 1 Yl Aniline

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-(Azetidin-1-yl)aniline, providing unequivocal confirmation of its elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), allowing for the calculation of a unique molecular formula.

In a typical synthesis, for example, the reaction of 2-fluoroaniline (B146934) with azetidine (B1206935), HRMS can be employed to monitor the reaction's progress. By analyzing aliquots from the reaction mixture over time, the disappearance of reactants and the appearance of the product's exact mass can be tracked, providing kinetic insights. For product identification, the calculated exact mass of the protonated molecule [M+H]⁺ of this compound (C₉H₁₂N₂) is 149.1073. The observation of this ion with a mass accuracy within a few parts per million (ppm) of the theoretical value provides strong evidence for the successful synthesis of the target compound. Furthermore, the formation of common adducts, such as the sodium adduct [M+Na]⁺, can also be monitored to corroborate the identification.

Table 1: Theoretical Exact Masses for HRMS Identification of this compound

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ [C₉H₁₃N₂]⁺ 149.1073
[M+Na]⁺ [C₉H₁₂N₂Na]⁺ 171.0893

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the azetidine ring. The protons on the aniline ring would appear as a complex multiplet system in the aromatic region (approx. 6.5-7.2 ppm). The -NH₂ protons would likely appear as a broad singlet. The azetidine protons would show two distinct signals in the aliphatic region: a triplet for the two equivalent methylene (B1212753) groups adjacent to the nitrogen (C2' and C4') and a quintet for the central methylene group (C3').

The ¹³C NMR spectrum would complement this data, showing six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the azetidine ring.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous signal assignment. slideshare.netemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons and between the neighboring methylene groups within the azetidine ring (H2'/H4' with H3').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J_CH). princeton.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH). researchgate.net This technique would be instrumental in confirming the connectivity between the azetidine ring and the aniline ring by showing a correlation from the azetidine protons (H2'/H4') to the aniline carbon C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. researchgate.net This is particularly useful for conformational analysis, for instance, by showing through-space correlations between the azetidine's C2'/C4' protons and the aniline ring's H3 proton, confirming their proximity in the molecule's preferred conformation.

Table 2: Expected 2D NMR Correlations for Structural Assignment of this compound

Technique Key Expected Correlations Information Gained
COSY H3 ↔ H4; H4 ↔ H5; H5 ↔ H6 Connectivity of aromatic protons
H2'/H4' ↔ H3' Connectivity of azetidine protons
HSQC H3 ↔ C3; H4 ↔ C4; etc. Direct C-H attachments
H2'/H4' ↔ C2'/C4'; H3' ↔ C3' Direct C-H attachments
HMBC H2'/H4' ↔ C2, C1' Confirms N-arylation site
H6 ↔ C2, C4 Aromatic structure confirmation

| NOESY | H2'/H4' ↔ H3 | Spatial proximity and conformation |

The connection between the azetidine nitrogen and the aniline C2 carbon is a single bond, around which rotation can occur. However, steric hindrance between the azetidine ring and the ortho-amino group may create a significant energy barrier to this rotation. mdpi.comnih.gov Variable Temperature (VT) NMR is the ideal technique to study such dynamic processes. researchgate.net

At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down. If the rotational barrier is sufficiently high, the exchange rate may become slow enough that distinct signals for different rotational isomers (rotamers) appear, or significant line broadening is observed as the sample approaches the coalescence temperature (Tc). mdpi.com

By determining the coalescence temperature and the frequency difference (Δν) between the signals of the exchanging sites at the slow-exchange limit, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This provides quantitative data on the conformational flexibility of the molecule. For a molecule like this compound, one might observe decoalescence of the signals for the azetidine protons or the aromatic protons adjacent to the substitution site.

Table 3: Hypothetical VT-NMR Data for C-N Bond Rotation

Parameter Hypothetical Value
Coalescence Temperature (Tc) 283 K (10 °C)
Frequency Difference (Δν) 50 Hz

X-ray Crystallography for Solid-State Structural Elucidation and Bond Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by mapping electron density to determine the precise positions of atoms in the solid state. This technique would yield a three-dimensional model of this compound, providing accurate measurements of bond lengths, bond angles, and torsion angles.

Key structural features that would be elucidated include the planarity of the aniline ring, the puckering of the azetidine ring, and the relative orientation of the two ring systems. Of particular interest would be the C2-N1' bond length and the C3-C2-N1'-C2' torsion angle, which would define the conformation in the solid state. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the -NH₂ group, which dictates the crystal packing arrangement. nih.gov

Table 4: Plausible X-ray Crystallographic Data for this compound

Parameter Expected Value Significance
Bond Lengths (Å)
C(aromatic)-C(aromatic) 1.38 - 1.40 Aromatic character
C2 - N(amine) ~1.39 Aromatic C-N bond
C1 - N(azetidine) ~1.38 Aromatic C-N bond
N(azetidine) - C(aliphatic) ~1.47 Strained ring C-N bond
**Bond Angles (°) **
C1-C2-N(amine) ~120° sp² hybridization
C2-C1-N(azetidine) ~122° Steric influence of azetidine
C(ali)-N(azetidine)-C(ali) ~90° Azetidine ring strain
**Torsion Angle (°) **

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Progress Monitoring

For this compound, the IR spectrum would be dominated by characteristic bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic systems, the C=C stretching of the benzene (B151609) ring, and the C-N stretching vibrations. materialsciencejournal.org The N-H stretching of the -NH₂ group would typically appear as two distinct bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring appear just below 3000 cm⁻¹. The C=C ring stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring, which can be weak in the IR spectrum. Both techniques can be used to monitor the synthesis of the compound, for instance, by observing the disappearance of a C-F stretching band from a starting material like 2-fluoroaniline and the appearance of the characteristic product bands. researchgate.net

Table 5: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Asymmetric & Symmetric Stretch 3450 - 3300 IR (strong), Raman (weak)
Aromatic C-H Stretch 3100 - 3000 IR (medium), Raman (strong)
Aliphatic C-H Stretch 2980 - 2850 IR (medium), Raman (medium)
N-H Scissoring (Bending) 1650 - 1580 IR (strong)
Aromatic C=C Stretch 1600 - 1450 IR (medium-strong), Raman (strong)
C(aromatic)-N Stretch 1350 - 1250 IR (strong), Raman (medium)

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Chiral Recognition

Chiroptical spectroscopy, particularly Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. The parent compound, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not produce a CD spectrum.

However, CD spectroscopy would become a critical analytical tool for the study of chiral derivatives of this scaffold. For example, if a substituent were introduced at the C3' position of the azetidine ring, the molecule would become chiral. In such a case, CD spectroscopy could be used to:

Determine Enantiomeric Excess (ee): By comparing the CD spectrum of a synthesized sample to that of the pure enantiomer, the enantiomeric purity can be quantified.

Assign Absolute Configuration: The sign and shape of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration (R or S) of the stereocenter, frequently supported by theoretical calculations.

Study Chiral Recognition: If the chiral derivative interacts with another chiral molecule (e.g., a protein or another small molecule), changes in the CD spectrum can provide valuable information about the binding event and the conformational changes that occur upon complexation.

Therefore, while not applicable to the parent compound, chiroptical spectroscopy is a forward-looking consideration for the analysis of stereochemically complex analogues of this compound.

Future Research Directions and Perspectives in 2 Azetidin 1 Yl Aniline Chemistry

Development of Novel and Highly Efficient Synthetic Routes

While methods for the synthesis of N-aryl azetidines exist, the development of novel, efficient, and scalable routes to 2-(azetidin-1-yl)aniline and its derivatives remains a key area for future investigation. Current strategies often rely on palladium-catalyzed cross-coupling reactions, which, while effective, can present challenges in terms of catalyst cost, purification, and substrate scope.

Future research should prioritize the development of alternative synthetic strategies. One promising avenue is the exploration of transition-metal-free methodologies, such as nucleophilic aromatic substitution (SNAr) reactions on activated ortho-haloanilines. The electron-donating nature of the amino group in the aniline (B41778) moiety presents a challenge for classical SNAr, necessitating innovative approaches to substrate activation or the use of highly reactive azetidine (B1206935) congeners.

Furthermore, the direct C-H amination of anilines with azetidine or its precursors represents a highly atom-economical and desirable synthetic route. Research in this area would focus on the discovery of new catalyst systems capable of selectively functionalizing the ortho C-H bond of anilines.

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Palladium-Catalyzed Buchwald-Hartwig AminationBroad substrate scope, well-established methodology.Catalyst cost and removal, ligand sensitivity.
Copper-Catalyzed Ullmann CondensationLower catalyst cost compared to palladium.Often requires harsh reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)Transition-metal-free, potentially lower cost.Requires activated substrates, limited by aniline reactivity.
Direct C-H AminationHigh atom economy, simplifies starting materials.Catalyst development for selective ortho-amination.

Exploration of Underutilized Reactivity Pathways and Mechanistic Insights

The reactivity of the this compound scaffold is largely unexplored, offering a rich field for future mechanistic and synthetic studies. The interplay between the strained azetidine ring and the nucleophilic amino group is expected to give rise to unique chemical transformations.

One area of interest is the gold-catalyzed rearrangement of N-aryl-2-alkynylazetidines, which has been shown to produce 2,3-dihydropyrrolo[1,2-a]indoles. Applying this methodology to derivatives of this compound could provide a novel route to complex, fused heterocyclic systems. A deeper mechanistic understanding of such rearrangements, including the influence of the ortho-amino substituent, is crucial for optimizing these transformations.

Furthermore, the azetidine ring itself can undergo ring-opening reactions under various conditions. Investigating the selective ring-opening of this compound, potentially triggered by transformations of the ortho-amino group, could lead to the synthesis of novel acyclic and heterocyclic structures. For instance, diazotization of the amino group followed by intramolecular cyclization involving the azetidine nitrogen could be a pathway to new tricyclic systems.

Future research should also focus on the functionalization of the azetidine ring within the this compound framework. The development of methods for the selective C-H functionalization of the azetidine ring would provide access to a wide range of novel derivatives with potential applications in medicinal chemistry and materials science.

Integration into Complex Molecular Architectures and Advanced Materials

The this compound unit can be considered a valuable building block for the construction of more complex molecules. Its incorporation into pharmacologically active scaffolds is a particularly promising area of research. The azetidine moiety can act as a rigid spacer or introduce conformational constraints, which can be beneficial for optimizing drug-receptor interactions. For example, the related "2-(azetidin-1-yl)phenyl" moiety has been incorporated into diphenylamine (B1679370) derivatives.

Future work should explore the synthesis of a diverse library of this compound derivatives and evaluate their biological activities. The ortho-amino group provides a convenient handle for further chemical modifications, allowing for the attachment of various pharmacophores.

In the realm of materials science, the integration of the this compound scaffold into polymers or organic electronic materials is an intriguing possibility. The aniline nitrogen can be polymerized to form polyanilines, and the azetidine group could influence the polymer's solubility, morphology, and electronic properties. The development of monomers based on this compound and their subsequent polymerization could lead to new materials with tailored properties for applications in sensors, conductive coatings, or organic light-emitting diodes (OLEDs).

Application AreaPotential Role of this compoundResearch Focus
Medicinal ChemistryBioisostere for other cyclic amines, conformational constraint.Synthesis of derivatives and biological screening.
Polymer ChemistryMonomer for novel polyanilines.Polymerization studies and material characterization.
Organic ElectronicsBuilding block for organic semiconductors or emitters.Synthesis of extended π-systems and photophysical studies.

Sustainable and Catalytic Approaches for Enhanced Chemical Transformations

Future research on this compound should be guided by the principles of green chemistry, emphasizing the development of sustainable and catalytic methods. This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions, and energy-efficient synthetic protocols.

The development of catalytic methods for the synthesis and functionalization of this compound is paramount. For instance, exploring iron or copper catalysis for the C-N bond formation in its synthesis would be a more sustainable alternative to palladium-based methods. Similarly, the use of photocatalysis for the functionalization of the azetidine or aniline rings could provide access to novel derivatives under mild and environmentally benign conditions.

Mechanistic studies of these catalytic reactions will be crucial for optimizing their efficiency and selectivity. The use of computational chemistry to model reaction pathways and catalyst-substrate interactions will play an important role in the rational design of new catalytic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Azetidin-1-yl)aniline, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between azetidine and 2-fluoroaniline derivatives under basic conditions. Optimization strategies include using catalysts like Pd(OAc)₂ to enhance regioselectivity or adjusting solvent polarity (e.g., DMF vs. THF) to control reaction kinetics. Temperature gradients (e.g., 60–100°C) and stoichiometric ratios (1:1.2 for azetidine:aniline precursor) are critical for minimizing side products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic peaks for the azetidine ring (δ 3.2–3.8 ppm for CH₂ groups) and aromatic protons (δ 6.5–7.2 ppm) confirm substitution patterns .
  • IR : Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1100 cm⁻¹ (C-N) validate functional groups.
  • MS : Molecular ion peaks at m/z 148.2 [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂) corroborate the structure .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

  • Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C), necessitating polar aprotic solvents (e.g., DMSO) for biological assays. Stability studies under varying pH (4–9) and temperature (-20°C to 25°C) show degradation <5% over 48 hours when stored in inert atmospheres .

Advanced Research Questions

Q. How does the azetidine ring’s conformational strain influence the reactivity of this compound in catalytic transformations?

  • Methodological Answer : The azetidine ring’s smaller size (compared to piperidine) increases ring strain, enhancing susceptibility to ring-opening reactions. Computational studies (DFT at B3LYP/6-31G*) reveal a 15–20 kJ/mol higher activation energy for azetidine-containing analogs in SNAr reactions, requiring tailored catalysts like Cu(I)-NHC complexes .

Q. What computational modeling approaches effectively predict the binding affinity of this compound derivatives with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with enzymes (e.g., kinases) or GPCRs. Free energy perturbation (FEP) calculations quantify binding ΔG values, with validation via SPR assays showing <0.5 kcal/mol deviation from experimental data .

Q. How can researchers resolve discrepancies in biological activity data for this compound analogs across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., membrane permeability in cell-based vs. cell-free assays). Normalize data using reference standards (e.g., IC₅₀ ratios) and employ orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. What strategies mitigate off-target effects when designing this compound-based probes for neurochemical studies?

  • Methodological Answer : Substituent tuning at the aniline para-position (e.g., electron-withdrawing groups like -CF₃) reduces nonspecific binding to monoamine transporters. Competitive radioligand binding assays (³H-labeled analogs) quantify selectivity ratios (>100-fold for σ₁ receptors over DAT/SERT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.